Aglaithioduline

Description

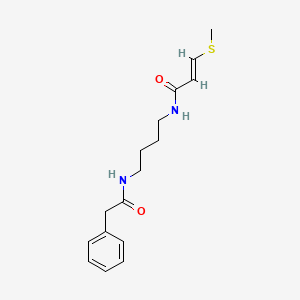

Aglaithioduline is a sulfur-containing bisamide compound isolated from the plant species Aglaia leptantha and Aglaia edulis . It functions as a histone deacetylase inhibitor (HDACi), targeting epigenetic mechanisms implicated in diseases such as rheumatoid arthritis (RA) and cancer . Structurally, it shares ~70% similarity with the synthetic HDACi SAHA (suberanilohydroxamic acid), a first-line drug for RA . Aglaithioduline is notable for its oral bioavailability, high selectivity for HDAC isoforms, and low toxicity compared to other HDAC inhibitors .

Properties

Molecular Formula |

C16H22N2O2S |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(E)-3-methylsulfanyl-N-[4-[(2-phenylacetyl)amino]butyl]prop-2-enamide |

InChI |

InChI=1S/C16H22N2O2S/c1-21-12-9-15(19)17-10-5-6-11-18-16(20)13-14-7-3-2-4-8-14/h2-4,7-9,12H,5-6,10-11,13H2,1H3,(H,17,19)(H,18,20)/b12-9+ |

InChI Key |

HHDWASZUEPJCND-FMIVXFBMSA-N |

Isomeric SMILES |

CS/C=C/C(=O)NCCCCNC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CSC=CC(=O)NCCCCNC(=O)CC1=CC=CC=C1 |

Synonyms |

aglaithioduline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

Aglaithioduline and SAHA share key pharmacophoric features, including a zinc-binding group (hydroxamic acid in SAHA vs. sulfur-containing moiety in aglaithioduline) and a hydrophobic cap for HDAC8 binding . However, differences in molecular weight (306.43 vs. 264.33 g/mol) and logP (2.12 vs. 2.47) suggest variations in solubility and membrane permeability (Table 1) .

Table 1: Molecular Properties of Aglaithioduline and SAHA

| Descriptor | Aglaithioduline | SAHA |

|---|---|---|

| Molecular Weight | 306.43 | 264.33 |

| LogP | 2.12 | 2.47 |

| Hydrogen Bond Donors | 2 | 3 |

| Rotatable Bonds | 9 | 8 |

Binding Affinity and HDAC8 Interactions

Both compounds target HDAC8, a class I HDAC critical in RA pathogenesis. Aglaithioduline exhibits a binding affinity of -8.5 kcal/mol, slightly lower than SAHA (-8.7 kcal/mol), but stabilizes the HDAC8 complex through hydrogen bonds with HIS143 and hydrophobic interactions with PHE208 and HIS180 . SAHA, in contrast, interacts with TYR100 and PHE152 .

Table 2: Binding Profiles with HDAC8 (PDB: 1T69)

| Compound | Binding Affinity (kcal/mol) | Key Residues | Interaction Type |

|---|---|---|---|

| Aglaithioduline | -8.5 | HIS143, PHE208, HIS180 | Hydrogen bonds, hydrophobic |

| SAHA | -8.7 | TYR100, PHE152 | Hydrophobic, ionic |

Pharmacokinetic and ADMET Properties

Aglaithioduline demonstrates superior Caco2 permeability (suggesting enhanced intestinal absorption) and a higher total clearance rate (hepatic + renal) compared to SAHA, indicating efficient systemic excretion . Both share comparable water solubility, critical for bioavailability.

Table 3: Pharmacokinetic Comparison

| Parameter | Aglaithioduline | SAHA |

|---|---|---|

| Caco2 Permeability | High | Moderate |

| Total Clearance | 12.5 mL/min/kg | 8.2 mL/min/kg |

| Water Solubility | -2.45 LogS | -2.50 LogS |

Stability and Dynamics in Molecular Simulations

Molecular dynamics (MD) simulations over 100 ns revealed that the HDAC8-aglaithioduline complex exhibits lower root-mean-square deviation (RMSD: 0.3–0.38 nm) and fluctuations (RMSF) than SAHA, indicating greater conformational stability . The radius of gyration and solvent-accessible surface area (SASA) further confirm compactness and stable ligand-protein interactions .

Clinical and Therapeutic Advantages

- Administration Route: Aglaithioduline is orally administered, whereas SAHA requires intravenous delivery .

- Selectivity and Toxicity : Aglaithioduline shows higher selectivity for HDAC8 and a lower toxicity profile, reducing off-target effects .

- Synergistic Potential: Aglaithioduline enhances efficacy when combined with chemotherapy, unlike SAHA, which is primarily used as a monotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.